molecular formula C16H27N3O2 B2758665 N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide CAS No. 1384586-13-3

N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide

Cat. No. B2758665
CAS RN: 1384586-13-3
M. Wt: 293.411
InChI Key: ZOCMFNSVUDQHNM-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide, also known as CEN, is a chemical compound that has been gaining increasing attention in scientific research. CEN is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2, which has been identified as a potential target for cancer therapy.

Mechanism of Action

N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide exerts its inhibitory effect on the STAT3 signaling pathway by binding to the SH2 domain of STAT3 and preventing its interaction with JAK2. This disrupts the downstream signaling cascade and leads to the inhibition of cell proliferation and survival. N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide has been shown to have a high degree of selectivity for the STAT3 signaling pathway, with minimal off-target effects on other signaling pathways. In addition to its anti-cancer effects, N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic applications in other diseases such as autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide is its high selectivity for the STAT3 signaling pathway, which minimizes off-target effects and reduces the risk of toxicity. However, the low yield of the synthesis method and the high cost of the compound may limit its widespread use in research. In addition, the lack of clinical data on the safety and efficacy of N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide in humans is a major limitation for its potential therapeutic application.

Future Directions

There are several potential future directions for the research on N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of focus is the optimization of the pharmacokinetic and pharmacodynamic properties of N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide to improve its efficacy and safety in humans. In addition, further studies are needed to investigate the potential therapeutic applications of N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide in other diseases beyond cancer.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide involves several steps, starting with the reaction between 3-ethoxyspiro[3.5]nonan-1-amine and 4-bromo-2-chloroacetonitrile to form 3-ethoxyspiro[3.5]nonan-1-yl)acetonitrile. This intermediate is then reacted with methylamine to form 3-ethoxyspiro[3.5]nonan-1-yl)(methyl)amino)acetonitrile, which is subsequently reacted with chloroacetic acid to form N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide. The overall yield of the synthesis is around 25%.

Scientific Research Applications

N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. STAT3 is a transcription factor that plays a critical role in promoting tumor growth and survival, and its overexpression has been observed in a variety of cancer types. By inhibiting the interaction between STAT3 and JAK2, N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide can effectively block the STAT3 signaling pathway and induce cancer cell death. In preclinical studies, N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide has shown promising results in inhibiting tumor growth and metastasis in various cancer models, including breast cancer, lung cancer, and melanoma.

properties

IUPAC Name

N-(cyanomethyl)-2-[(3-ethoxyspiro[3.5]nonan-1-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-3-21-14-11-13(16(14)7-5-4-6-8-16)19(2)12-15(20)18-10-9-17/h13-14H,3-8,10-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCMFNSVUDQHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)N(C)CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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